
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N. It is a cyclohexane derivative with two methyl groups at the 2 and 3 positions and an isopropylamine group at the 1 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, is subjected to methylation to introduce the two methyl groups at the 2 and 3 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Amination: The methylated cyclohexanone is then reacted with isopropylamine to form the desired amine. This step usually requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amine group into an alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkylated derivatives
Substitution: Secondary or tertiary amines
Scientific Research Applications
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylcyclohexanamine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
N-(propan-2-yl)cyclohexan-1-amine: Lacks the methyl groups at the 2 and 3 positions, affecting its steric and electronic properties.
Uniqueness
2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine is unique due to the presence of both the isopropylamine group and the two methyl groups on the cyclohexane ring. This combination of structural features imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2,3-dimethyl-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h8-12H,5-7H2,1-4H3 |
InChI Key |
DEHOCXVAHNPINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


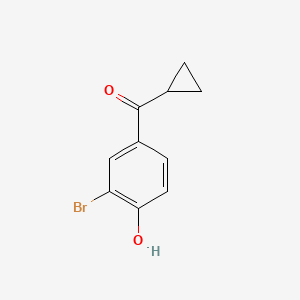



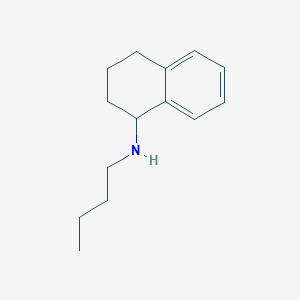
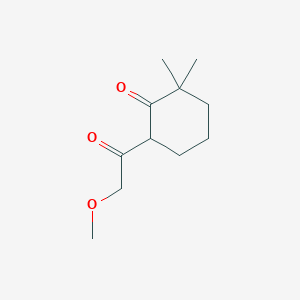
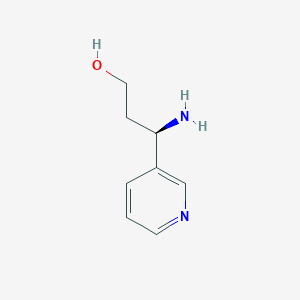
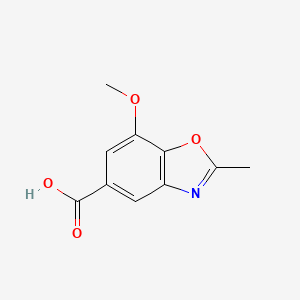

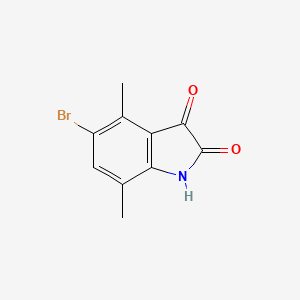
amine](/img/structure/B13303678.png)
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
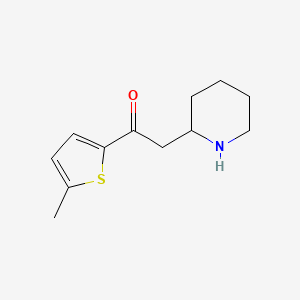
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
